molecular formula C19H13N3O2S2 B12206587 (5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12206587
M. Wt: 379.5 g/mol
InChI Key: HQILAPMUUAOFKE-YBEGLDIGSA-N
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Description

The compound “(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthetic route might involve the following steps:

    Formation of Thiosemicarbazone: Reacting 3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Cyclization: The thiosemicarbazone intermediate is then reacted with quinoxalin-5-ylmethylidene and an α-haloketone under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of such compounds would typically involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the thioxo group, converting it to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinones are studied for their potential as catalysts in organic reactions.

    Material Science: These compounds can be used in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Thiazolidinones have shown promise as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Activity: Some thiazolidinones have been investigated for their potential to inhibit cancer cell growth.

Medicine

    Drug Development: The compound could be a lead molecule for the development of new therapeutic agents targeting specific diseases.

Industry

    Agriculture: Thiazolidinones might be used in the development of new agrochemicals for pest control.

Mechanism of Action

The mechanism of action of thiazolidinones typically involves interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are structurally similar but contain a dione group instead of a thioxo group.

    Thiazoles: Another class of sulfur-containing heterocycles with different biological activities.

Uniqueness

The unique combination of the thiazolidinone ring with the quinoxalin-5-ylmethylidene and 3-methoxyphenyl groups might confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

Molecular Formula

C19H13N3O2S2

Molecular Weight

379.5 g/mol

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13N3O2S2/c1-24-14-6-3-5-13(11-14)22-18(23)16(26-19(22)25)10-12-4-2-7-15-17(12)21-9-8-20-15/h2-11H,1H3/b16-10-

InChI Key

HQILAPMUUAOFKE-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S

Origin of Product

United States

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